Propionamide, N-[4-(chlorodifluoromethoxy)phenyl]-3-pyrrolidin-1-yl-
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PYRROLIDIN-1-YL)PROPANAMIDE is a synthetic organic compound characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PYRROLIDIN-1-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with chlorodifluoromethane in the presence of a base such as potassium carbonate to form 4-(chlorodifluoromethoxy)phenol.
Amidation Reaction: The intermediate is then reacted with 3-(pyrrolidin-1-yl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product, N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PYRROLIDIN-1-YL)PROPANAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PYRROLIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PYRROLIDIN-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PYRROLIDIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares a similar core structure but has additional functional groups that may confer different properties and applications.
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(MORPHOLIN-4-YL)PROPANAMIDE: Another structurally related compound with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(PYRROLIDIN-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity. Its chlorodifluoromethoxy group, in particular, can influence its interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C14H17ClF2N2O2 |
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Molecular Weight |
318.74 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H17ClF2N2O2/c15-14(16,17)21-12-5-3-11(4-6-12)18-13(20)7-10-19-8-1-2-9-19/h3-6H,1-2,7-10H2,(H,18,20) |
InChI Key |
PJDAMQPPPXNOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
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